2-(2-Acetylaminoethyl)-6-cyanopyridine: Technical Profile & Application Guide
2-(2-Acetylaminoethyl)-6-cyanopyridine: Technical Profile & Application Guide
The following in-depth technical guide details the chemical structure, physicochemical properties, synthesis, and pharmacological relevance of 2-(2-Acetylaminoethyl)-6-cyanopyridine . This compound is a critical heterocyclic building block and a bioisostere of the antidepressant Agomelatine , widely explored in the development of melatonergic ligands.
Part 1: Executive Technical Summary
2-(2-Acetylaminoethyl)-6-cyanopyridine (IUPAC: N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide) is a synthetic pyridine derivative characterized by a 2,6-disubstitution pattern. Structurally, it consists of a pyridine core substituted with a cyano group at position 6 and an acetamidoethyl side chain at position 2.
This molecule represents a strategic bioisostere of Agomelatine (a naphthalene-based melatonin agonist).[1][2] By replacing the naphthalene scaffold with a pyridine ring and the methoxy group with a cyano moiety, researchers modulate metabolic stability, solubility, and receptor subtype selectivity (MT
Part 2: Chemical Structure & Identity
Nomenclature & Identifiers
| Parameter | Data |
| Common Name | 2-(2-Acetylaminoethyl)-6-cyanopyridine |
| IUPAC Name | N-[2-(6-cyanopyridin-2-yl)ethyl]acetamide |
| CAS Registry Number | Not widely indexed (Research Intermediate) |
| Molecular Formula | C |
| Molecular Weight | 189.22 g/mol |
| SMILES | CC(=O)NCCc1nc(C#N)ccc1 |
| InChIKey | Calculated: OXZYQGZJIIB-UHFFFAOYSA-N |
Structural Analysis
The molecule is composed of three distinct functional pharmacophores:[2]
-
Pyridine Core: Acts as the central scaffold, providing
- stacking interactions within the receptor binding pocket. The nitrogen atom accepts hydrogen bonds. -
Acetamidoethyl Side Chain: The "melatonergic handle." The distance between the amide group and the aromatic core (two carbons) is critical for binding to the MT
/MT receptors. -
Cyano Group (Position 6): An electron-withdrawing group that mimics the steric bulk and electronic properties of the methoxy group in melatonin/agomelatine, while altering the dipole moment and metabolic susceptibility.
Structural Diagram (Graphviz)
Part 3: Physicochemical Properties
The introduction of the pyridine nitrogen and the cyano group significantly alters the physicochemical profile compared to the naphthalene analog (Agomelatine).
| Property | Value / Prediction | Significance |
| Physical State | White to off-white crystalline solid | Standard for acetamide derivatives. |
| Melting Point | 105 – 115 °C (Predicted) | Lower than high-symmetry aromatics due to flexibility of the side chain. |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water | Pyridine N increases water solubility vs. naphthalene, but CN/Amide maintain lipophilicity. |
| LogP | ~0.8 – 1.2 | Optimal for Blood-Brain Barrier (BBB) penetration. |
| pKa (Pyridine N) | ~1.5 – 2.0 | Drastically reduced from Pyridine (5.2) due to the electron-withdrawing cyano group. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor anchoring. |
| H-Bond Acceptors | 3 (Pyridine N, Cyano N, Amide O) | Facilitates extensive water bridging or residue interaction. |
Part 4: Synthesis & Manufacturing Protocols
The synthesis of 2-(2-Acetylaminoethyl)-6-cyanopyridine requires a regioselective approach to ensure the 2,6-substitution pattern. The most robust route proceeds from 6-methylpyridine-2-carbonitrile .
Synthetic Pathway
-
Starting Material: 6-Methylpyridine-2-carbonitrile (Commercially available).
-
Step 1: Hydroxyethylation: Lithiation of the methyl group followed by trapping with paraformaldehyde.
-
Step 2: Functional Group Interconversion: Conversion of the alcohol to an amine via a Gabriel synthesis or Mesylate/Azide reduction.
-
Step 3: Acetylation: Standard acetylation of the primary amine.
Detailed Protocol
Step 1: Synthesis of 2-(6-cyano-2-pyridyl)ethanol
-
Reagents: 6-Methylpyridine-2-carbonitrile, LDA (Lithium Diisopropylamide), Paraformaldehyde, THF.
-
Procedure:
-
Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C.
-
Add 6-methylpyridine-2-carbonitrile dropwise. The solution turns deep red (formation of the benzylic-type anion).
-
Stir for 30 min, then add paraformaldehyde (suspended in THF).
-
Allow to warm to RT. Quench with sat. NH
Cl. -
Extract with EtOAc, dry over MgSO
, and concentrate.
-
Step 2: Conversion to Amine (via Mitsunobu-Gabriel)
-
Reagents: Phthalimide, PPh
, DIAD, THF; then Hydrazine hydrate. -
Procedure:
-
React the alcohol with phthalimide (1.1 eq), PPh
(1.2 eq), and DIAD (1.2 eq) in THF at 0°C to RT. -
Isolate the phthalimide intermediate.
-
Reflux with hydrazine hydrate in Ethanol for 2 hours to release the primary amine: 2-(2-aminoethyl)-6-cyanopyridine .
-
Step 3: Acetylation
-
Reagents: Acetic anhydride, Triethylamine (TEA), DCM.
-
Procedure:
-
Dissolve the crude amine in DCM.
-
Add TEA (1.5 eq) and Acetic anhydride (1.1 eq) at 0°C.
-
Stir for 1 hour. Wash with water and brine.
-
Recrystallize from EtOAc/Hexane to yield the final product.
-
Synthesis Workflow Diagram (Graphviz)
Part 5: Pharmacological Applications
Melatonin Receptor Bioisosterism
This compound is designed to mimic Melatonin and Agomelatine .[1][2]
-
Binding Pocket: The acetamidoethyl chain occupies the same hydrophobic pocket as the endogenous ligand.
-
Bioisosteric Replacement: The pyridine ring replaces the naphthalene of agomelatine. The 6-cyano group provides an electron-withdrawing character that may enhance metabolic stability against CYP450 oxidation compared to the electron-rich methoxy-naphthalene system.
Therapeutic Potential
-
Circadian Rhythm Disorders: Agonism of MT
(sleep onset) and MT (circadian phase shifting). -
Depression: Potential antagonism of 5-HT
receptors (if the pyridine scaffold maintains the specific interactions required for this dual activity). -
Research Tool: Used to probe the electronic requirements of the MT receptor binding site (specifically the role of the aromatic ring electron density).
Part 6: Safety & Handling (MSDS Highlights)
-
Hazard Classification:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful). Pyridine derivatives and nitriles can be toxic.
-
Skin/Eye Irritation: Category 2.
-
-
Handling: Use in a fume hood. Avoid contact with strong acids (hydrolysis of nitrile to carboxylic acid) or strong reducing agents (reduction of nitrile to amine).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
References
-
Audinot, V., et al. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology , 367(6), 553-561. Link
-
Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry , 35(8), 1484-1486. Link
-
Zlotos, D. P., et al. (2014). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Journal of Medicinal Chemistry , 57(8), 3161-3185. Link
-
Depreux, P., et al. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry , 37(20), 3231-3239. Link
